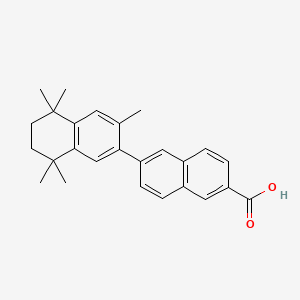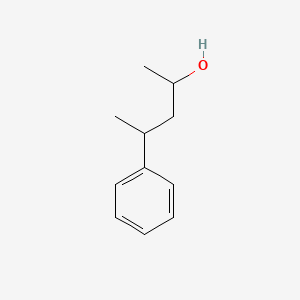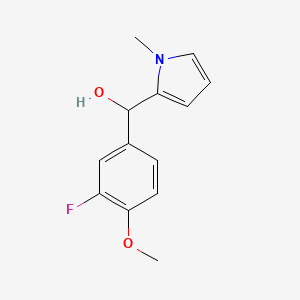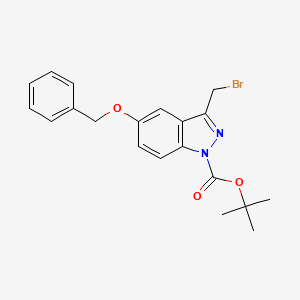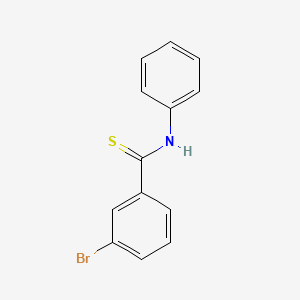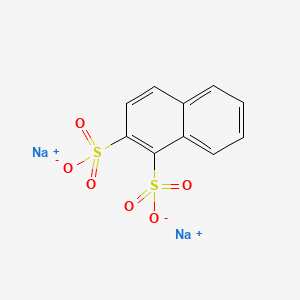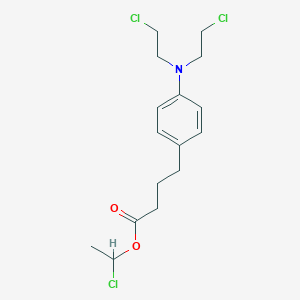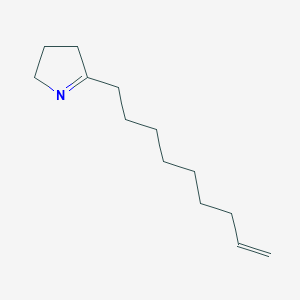
2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- is an organic compound belonging to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the nonenyl side chain. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The process may also involve purification steps such as distillation or chromatography to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The nonenyl side chain can undergo substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce dihydropyrrole compounds.
Scientific Research Applications
2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrrole, 3,4-dihydro-: A similar compound without the nonenyl side chain.
3,4-Dihydro-2H-pyran: Another heterocyclic compound with a different ring structure.
2,5-Dihydro-3,6-di-2-thienyl-pyrrolo: A compound with a similar pyrrole ring but different substituents.
Uniqueness
2H-Pyrrole, 3,4-dihydro-5-(8-nonenyl)- is unique due to its nonenyl side chain, which imparts distinct chemical properties and potential applications. This side chain can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific research and industrial applications.
Properties
CAS No. |
118282-75-0 |
|---|---|
Molecular Formula |
C13H23N |
Molecular Weight |
193.33 g/mol |
IUPAC Name |
5-non-8-enyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C13H23N/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h2H,1,3-12H2 |
InChI Key |
OPYFBFCFYJSEHL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCC1=NCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B12641650.png)
![Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)-](/img/structure/B12641655.png)
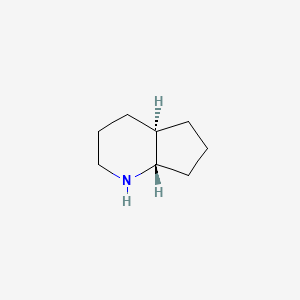
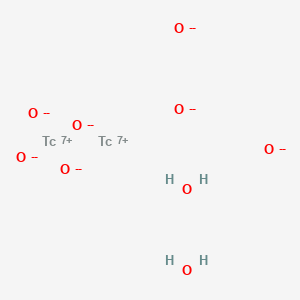
![Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12641669.png)
